p-Tolyl chloroformate
Overview
Description
p-Tolyl chloroformate, also known as 4-methylphenyl chloroformate, is an organic compound with the molecular formula C8H7ClO2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its reactivity and is commonly used in the preparation of various chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolyl chloroformate can be synthesized through the reaction of p-toluidine with phosgene. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C7H7NH2+COCl2→C8H7ClO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of p-toluidine with phosgene in large reactors. The process is carefully controlled to ensure the safe handling of phosgene, a highly toxic gas. The product is then purified through distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: p-Tolyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.
Hydrolysis: It hydrolyzes in the presence of water to form p-tolyl alcohol and carbon dioxide.
Reaction with Carboxylic Acids: It forms mixed anhydrides when reacted with carboxylic acids.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols under basic conditions to form carbonates.
Bases: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
p-Tolyl chloroformate is widely used in scientific research due to its reactivity. Some of its applications include:
Organic Synthesis:
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Polymer Chemistry: Used in the preparation of polymers and copolymers.
Analytical Chemistry: Used as a derivatization reagent for the analysis of compounds by gas chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of p-Tolyl chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of a p-tolyl group.
Ethyl chloroformate: Similar in structure but with an ethyl group instead of a p-tolyl group.
Phenyl chloroformate: Similar in structure but with a phenyl group instead of a p-tolyl group.
Uniqueness: p-Tolyl chloroformate is unique due to the presence of the p-tolyl group, which imparts specific reactivity and properties to the compound. The p-tolyl group can influence the steric and electronic properties of the molecule, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
(4-methylphenyl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZPIYYMJUNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918199 | |
Record name | 4-Methylphenyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-62-2, 52286-75-6 | |
Record name | Carbonochloridic acid, 4-methylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylphenyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-tolyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary decomposition pathways of p-tolyl chloroformate in the gas phase?
A1: The research demonstrates that this compound undergoes unimolecular gas-phase elimination through two main pathways []:
Q2: What mechanistic insights are provided regarding the formation of p-chlorotoluene and 2-chloro-4-methylphenol from this compound?
A2: The study proposes distinct mechanisms for the formation of each product []:
Q3: What is the rate-determining step in these elimination reactions of this compound?
A3: The authors suggest that the polarization of the carbon-chlorine bond (C-Cl), specifically in the Cδ+…Clδ− direction, plays a crucial role in determining the reaction rate for both the decarboxylation and decarbonylation pathways of this compound [].
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